molecular formula C23H24N2O4S B297016 N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B297016
M. Wt: 424.5 g/mol
InChI Key: WJMORQDFQIMIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that is used for the treatment of cancer. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma. Sorafenib has shown promising results in the treatment of various cancers, and it is currently being studied for its potential use in other types of cancer.

Mechanism of Action

Sorafenib works by inhibiting the activity of several kinases that are involved in the growth and proliferation of cancer cells. It inhibits the activity of RAF kinase, which is a key component of the MAPK signaling pathway that is involved in cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis and the growth of blood vessels that supply nutrients to tumors.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by blocking the activity of several kinases that are involved in cell signaling pathways. Sorafenib also inhibits angiogenesis and the growth of blood vessels that supply nutrients to tumors, which can lead to tumor shrinkage and cell death.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it easier to study its effects on cancer cells. However, Sorafenib also has some limitations for use in lab experiments. It can be toxic to normal cells, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.

Future Directions

There are several future directions for the study of Sorafenib. One area of research is the development of new Sorafenib analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to Sorafenib treatment. Additionally, Sorafenib is being studied in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve its efficacy in treating cancer.

Synthesis Methods

The synthesis of Sorafenib involves several steps, and it is a complex process. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is reacted with 4-ethoxyaniline to form 4-ethoxy-3-nitrobenzoic acid. This compound is then reduced to 4-ethoxy-3-aminobenzoic acid, which is further reacted with 4-(methylsulfonyl)phenyl isocyanate to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib works by inhibiting the activity of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in the growth and proliferation of cancer cells.

properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-3-29-20-15-13-19(14-16-20)25(30(2,27)28)17-23(26)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,3,17H2,1-2H3,(H,24,26)

InChI Key

WJMORQDFQIMIKU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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